N-ethyl-1-(4-methoxyphenyl)propan-1-amine
Overview
Description
“N-ethyl-1-(4-methoxyphenyl)propan-1-amine” is a chemical compound that is used as a precursor for the synthesis of other organic compounds . It is also known as 4-Methoxyphenethylamine .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid protected by N2 . The compound is also obtained after distillation of the toluene layer .Molecular Structure Analysis
The molecular formula of “this compound” is C12H19NO . The InChI code is 1S/C12H19NO/c1-4-12(13-5-2)10-6-8-11(14-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3 .Physical and Chemical Properties Analysis
“this compound” is a yellow liquid . It has a molecular weight of 193.29 . The compound is stored at 0-8 C .Scientific Research Applications
Potential as a Substance P (NK1) Receptor Antagonist
Research has indicated the potential of compounds similar to N-ethyl-1-(4-methoxyphenyl)propan-1-amine in acting as selective antagonists for the substance P (NK1) receptor. For instance, CP-96,345, a related compound, has shown to inhibit substance P-induced effects selectively without affecting other receptors, suggesting its utility in exploring the physiological roles of substance P in diseases (Snider et al., 1991).
Enhanced Lipase-Catalyzed N-Acylation
A study on the lipase-catalyzed kinetic resolution of amines, including those structurally related to this compound, demonstrated enhanced reaction rates with specific acylation reagents. This finding underscores the compound's relevance in producing enantiopure amines, a critical aspect of pharmaceutical manufacturing (Cammenberg et al., 2006).
Reductive Monoalkylation Research
Investigations into the reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate, have shed light on synthesizing secondary benzyl amino aryls. This research provides insights into synthetic methodologies that can be applied to compounds like this compound, offering pathways to new chemical entities (Sydnes et al., 2008).
Synthesis of β-1,2,3-Triazolyl-α-amino Esters
The microwave-assisted synthesis involving compounds structurally related to this compound has been explored for producing β-1,2,3-triazolyl-α-amino esters. This research demonstrates the compound's utility in generating novel organic molecules, potentially useful in various chemical and pharmaceutical applications (Khan et al., 2015).
Crystal Packing and Nonhydrogen Bonding Interactions
Studies on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveal the significance of nonhydrogen bonding interactions, including N⋯π and O⋯π types. These findings suggest the importance of such interactions in the structural analysis and design of new compounds related to this compound (Zhang et al., 2011).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-12(13-5-2)10-6-8-11(14-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFZYRMVEHPXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406314 | |
Record name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-81-2 | |
Record name | N-ethyl-1-(4-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.